molecular formula C9H13ClN2O3 B2660357 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride CAS No. 2137604-80-7

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride

Cat. No.: B2660357
CAS No.: 2137604-80-7
M. Wt: 232.66
InChI Key: SXZUGMKAAMFSSX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid: Lacks the hydrochloride component but is structurally similar.

    2-(Piperidin-4-yl)-1,3-oxazole-5-carboxamide: Contains an amide group instead of a carboxylic acid.

    2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylate: Contains an ester group instead of a carboxylic acid.

Uniqueness

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-piperidin-4-yl-1,3-oxazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUGMKAAMFSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137604-80-7
Record name 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride
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